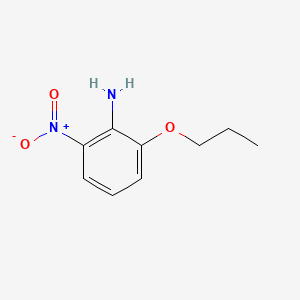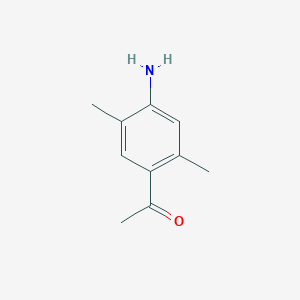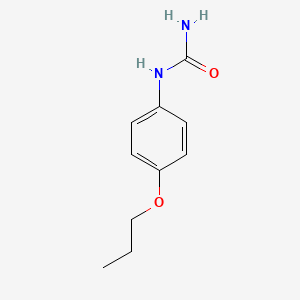
a-Helical Corticotropin Releasing Factor (12-41)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Helical Corticotropin Releasing Factor (12-41) is a synthetic peptide that mimics the structure and function of corticotropin-releasing factor, a hormone produced in the hypothalamus. This compound is composed of 30 amino acids and adopts an alpha-helical conformation. It is primarily used in scientific research to study the regulation of adrenocorticotropic hormone secretion and the body’s response to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-Helical Corticotropin Releasing Factor (12-41) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
While specific industrial production methods for a-Helical Corticotropin Releasing Factor (12-41) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for efficiency and yield. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
a-Helical Corticotropin Releasing Factor (12-41) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:
Oxidation: Oxidative conditions can affect the peptide’s methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions are typically modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, which may affect the peptide’s function .
Scientific Research Applications
a-Helical Corticotropin Releasing Factor (12-41) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigates the role of corticotropin-releasing factor in stress response and hormone regulation.
Medicine: Explores potential therapeutic applications in stress-related disorders and endocrine diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
a-Helical Corticotropin Releasing Factor (12-41) exerts its effects by binding to corticotropin-releasing factor receptors (CRF receptors) on target cells. This binding inhibits the stimulatory effect of endogenous corticotropin-releasing factor on adrenocorticotropic hormone secretion. The primary molecular targets are the CRF receptors, which are G-protein-coupled receptors involved in the stress response pathway .
Comparison with Similar Compounds
Similar Compounds
Corticotropin-Releasing Factor (CRF): The natural hormone that stimulates adrenocorticotropic hormone secretion.
Urocortins: Peptides related to corticotropin-releasing factor with similar biological activities.
Sauvagine: A peptide from amphibians with corticotropin-releasing factor-like activity.
Uniqueness
a-Helical Corticotropin Releasing Factor (12-41) is unique in its ability to inhibit the action of endogenous corticotropin-releasing factor, making it a valuable tool for studying the regulation of the stress response and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H251N43O47S2.C2HF3O2/c1-72(2)60-102(145(237)195-110(69-113(157)198)150(242)177-90(34-29-57-165-152(161)162)134(226)189-106(64-76(9)10)146(238)193-107(65-77(11)12)147(239)192-105(63-75(7)8)144(236)183-98(42-51-119(209)210)138(230)180-93(37-46-114(199)200)129(221)167-79(15)121(158)213)187-126(218)81(17)168-122(214)80(16)169-130(222)91(35-44-111(155)196)178-136(228)95(39-48-116(203)204)174-125(217)84(20)171-131(223)94(38-47-115(201)202)181-135(227)92(36-45-112(156)197)179-137(229)96(40-49-117(205)206)175-124(216)83(19)170-128(220)88(32-26-27-55-153)173-123(215)82(18)172-132(224)100(53-58-243-21)185-140(232)99(43-52-120(211)212)184-143(235)103(61-73(3)4)190-141(233)101(54-59-244-22)186-139(231)97(41-50-118(207)208)182-133(225)89(33-28-56-164-151(159)160)176-142(234)104(62-74(5)6)191-148(240)108(66-78(13)14)194-149(241)109(68-86-70-163-71-166-86)188-127(219)87(154)67-85-30-24-23-25-31-85;3-2(4,5)1(6)7/h23-25,30-31,70-84,87-110H,26-29,32-69,153-154H2,1-22H3,(H2,155,196)(H2,156,197)(H2,157,198)(H2,158,213)(H,163,166)(H,167,221)(H,168,214)(H,169,222)(H,170,220)(H,171,223)(H,172,224)(H,173,215)(H,174,217)(H,175,216)(H,176,234)(H,177,242)(H,178,228)(H,179,229)(H,180,230)(H,181,227)(H,182,225)(H,183,236)(H,184,235)(H,185,232)(H,186,231)(H,187,218)(H,188,219)(H,189,226)(H,190,233)(H,191,240)(H,192,239)(H,193,238)(H,194,241)(H,195,237)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,164)(H4,161,162,165);(H,6,7)/t79-,80-,81-,82-,83-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVMEIHCWPNWJW-QFQWUVTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H252F3N43O49S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3611.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)




![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)






